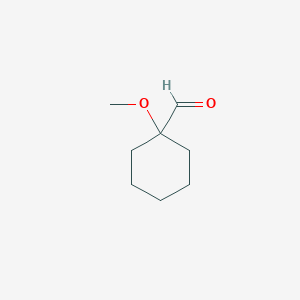

1-Methoxycyclohexane-1-carbaldehyde

Description

Significance of Cyclohexane-Based Scaffolds in Advanced Organic Synthesis

Cyclohexane (B81311) derivatives are fundamental building blocks in the construction of complex organic molecules. nih.gov Their three-dimensional, chair-like conformation provides a rigid and predictable framework, which is crucial for designing molecules with specific spatial arrangements. This is particularly important in the synthesis of natural products and bioactive compounds, where the precise orientation of functional groups can determine biological activity. nih.govresearchgate.net The ability to functionalize the cyclohexane ring at various positions allows for the creation of a diverse array of molecular architectures. mdpi.comresearchgate.net Organocatalytic methods have emerged as powerful tools for the stereoselective synthesis of highly substituted cyclohexane derivatives, highlighting the ongoing importance of this structural motif in modern synthetic strategies. nih.gov

Research Context and Scope of the Chemical Compound's Investigation

The investigation into 1-methoxycyclohexane-1-carbaldehyde is primarily driven by its potential as an intermediate in organic synthesis. The presence of both an aldehyde and a methoxy (B1213986) group on a quaternary center of a cyclohexane ring makes it a valuable synthon. The aldehyde group is a versatile handle for various chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methoxy group, on the other hand, can influence the reactivity of the adjacent aldehyde and can also be a target for cleavage to reveal a hydroxyl group, further expanding its synthetic utility. Research into this compound often focuses on its preparation, characterization, and its reactions to form more complex molecular structures. While it is a specific and somewhat specialized molecule, its study contributes to the broader understanding of the chemistry of functionalized cyclohexanes.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling and application in a laboratory setting. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H14O2 nih.gov |

| Molecular Weight | 142.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 761411-22-7 nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| SMILES | COC1(CCCCC1)C=O nih.gov |

| InChI | InChI=1S/C8H14O2/c1-10-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3 nih.gov |

| InChIKey | OILCHBAQTQAYTJ-UHFFFAOYSA-N nih.gov |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While detailed spectra are often found in specialized databases, predicted collision cross-section values provide insight into the molecule's shape in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 143.10666 | 129.8 |

| [M+Na]+ | 165.08860 | 135.7 |

| [M-H]- | 141.09210 | 132.9 |

| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |

Related and Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILCHBAQTQAYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761411-22-7 | |

| Record name | 1-methoxycyclohexane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Methoxycyclohexane 1 Carbaldehyde and Its Core Structure

Direct Synthetic Routes and Optimization Strategies for 1-Methoxycyclohexane-1-carbaldehyde

Directly introducing the formyl group onto the 1-methoxycyclohexane scaffold presents a formidable challenge due to the typically unreactive nature of the C-H bond at the tertiary ether position. However, two potential, albeit challenging, direct routes can be envisaged:

Free-Radical Formylation: This approach would involve the generation of a radical at the C-1 position of 1-methoxycyclohexane, followed by trapping with a formylating agent. Initiators such as dibenzoyl peroxide could be used to abstract a hydrogen atom, with the selectivity for the tertiary position being a key challenge. Subsequent reaction with a species like carbon monoxide is theoretically possible but would likely suffer from low yields and the formation of numerous byproducts.

Oxidative Formylation: More advanced methods could explore the direct C-H oxidation of 1-methoxycyclohexane in the presence of a suitable catalyst and a carbon source. This remains a highly specialized area of research, and the development of a selective catalyst for this specific transformation would be a significant undertaking.

A more plausible direct approach involves the functionalization of a pre-existing double bond, such as in 1-methoxycyclohexene (B1584985) . ebi.ac.uknist.govnih.gov

Hydroformylation of 1-Methoxycyclohexene: Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. mdpi.comresearchgate.netnih.gov The reaction of 1-methoxycyclohexene with a mixture of carbon monoxide and hydrogen, catalyzed by a transition metal complex (e.g., rhodium or cobalt), could potentially yield this compound. A significant challenge in this approach would be controlling the regioselectivity to ensure the formyl group adds to the desired C-1 position.

| Reaction | Starting Material | Reagents | Potential Product | Key Challenge |

| Hydroformylation | 1-Methoxycyclohexene | CO, H₂, Rh/Co catalyst | This compound | Regioselectivity |

Optimization of the hydroformylation reaction would involve screening various catalysts and ligands to favor the formation of the branched aldehyde over the linear isomer. Reaction conditions such as temperature, pressure, and solvent would also need to be carefully controlled to maximize the yield and selectivity.

Precursor-Based Approaches and Functional Group Interconversions

A more practical and versatile approach to the synthesis of this compound involves the construction of the molecule from precursors that already contain key structural elements.

A common strategy in organic synthesis is to introduce an aldehyde functionality through the oxidation of a primary alcohol. In this case, the precursor would be (1-methoxycyclohexyl)methanol (B3376230) . guidechem.com

Oxidation of (1-methoxycyclohexyl)methanol: This primary alcohol can be oxidized to the target aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are suitable for this transformation. Catalytic oxidation methods using transition metals could also be employed. researchgate.netresearchgate.netmit.edu

Another approach involves the reduction of a suitable carboxylic acid derivative.

Reduction of a Carboxylic Acid Derivative: Starting from 1-methoxycyclohexanecarboxylic acid, one could convert it to an acid chloride or an ester. Subsequent reduction with a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H), would yield the desired aldehyde.

Condensation reactions can also be utilized to form the carbon skeleton.

Condensation Reactions: A one-pot synthesis of substituted cyclohexanes can be achieved through the condensation of aldehydes and methyl ketones. polyu.edu.hk While not directly applicable for the target molecule, this highlights a strategy for building the cyclohexane (B81311) ring with functional handles for further elaboration.

The methoxy (B1213986) group can be introduced via nucleophilic substitution, with the Williamson ether synthesis being a classic and reliable method. vaia.comyoutube.commasterorganicchemistry.comlibretexts.orgkhanacademy.org

Williamson Ether Synthesis: This method would involve the reaction of a halo-substituted precursor with sodium methoxide. For example, starting from 1-(bromomethyl)cyclohexanol, treatment with a strong base would deprotonate the alcohol, and subsequent intramolecular substitution is unlikely. A more viable route would be to start with 1-hydroxy-cyclohexanecarbaldehyde (which would exist predominantly as its hemiacetal). Protection of the aldehyde, followed by deprotonation of the tertiary alcohol with a strong base like sodium hydride, and then reaction with a methylating agent such as methyl iodide, would form the ether linkage. Deprotection of the aldehyde would then yield the final product.

| Starting Material | Reagents | Intermediate | Final Product |

| 1-Hydroxy-cyclohexanecarbaldehyde | 1. Protection (e.g., acetal (B89532) formation) 2. NaH, CH₃I 3. Deprotection | Protected this compound | This compound |

The cyclohexane ring itself can be constructed through various cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov

Diels-Alder Reaction: A substituted diene and a dienophile can react to form a cyclohexene (B86901) derivative. For example, a diene bearing a methoxy group could react with an appropriate dienophile to create a cyclohexene ring with the desired substitution pattern already in place or with functional groups that can be converted to the target methoxy and formyl groups.

The synthesis of substituted cyclohexanones via a pseudo-three-component reaction has also been reported, offering another avenue for constructing the core ring structure. chemistryresearches.ir

Catalytic Methods in the Synthesis of this compound and its Analogues

Catalytic methods offer efficient and selective pathways for many of the transformations discussed above.

While not a direct route to the target molecule, transition metal-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-O bonds in the synthesis of complex molecules and could be employed in the synthesis of precursors. For instance, a palladium-catalyzed coupling reaction could be envisioned to introduce a protected formyl group or a methoxy group to a suitable cyclohexyl precursor.

For example, a Stille or Suzuki coupling could be used to attach a formyl-equivalent group to a 1-methoxy-1-halocyclohexane. However, the synthesis of such a precursor would be challenging.

A more plausible application of catalytic methods lies in the hydroformylation and oxidation reactions mentioned earlier.

Catalytic Hydroformylation: As discussed in section 2.1, rhodium and cobalt catalysts are central to the hydroformylation of alkenes. The choice of ligand on the metal center is crucial for controlling regioselectivity.

Catalytic Oxidation: The oxidation of (1-methoxycyclohexyl)methanol can be achieved using catalytic amounts of a transition metal complex, such as a ruthenium or palladium catalyst, in the presence of a stoichiometric oxidant. This approach is often more environmentally friendly than using stoichiometric chromium-based reagents.

Studies on Catalytic Hydrogenation and Dehydrogenation

Catalytic hydrogenation and dehydrogenation are fundamental processes in the synthesis and modification of cyclohexane derivatives. These reactions, typically employing metal catalysts, allow for the saturation or aromatization of the cyclohexane ring, respectively.

Catalytic Hydrogenation: This process involves the addition of hydrogen across a double bond in the presence of a catalyst, effectively reducing an unsaturated ring to its saturated counterpart. ucla.edu For instance, the hydrogenation of a cyclohexene precursor would yield a cyclohexane. The choice of catalyst, which often includes platinum, palladium, or nickel, is critical as it influences the reaction's efficiency and stereoselectivity. libretexts.org The reaction generally proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. ucla.edulibretexts.org This stereochemical outcome is a result of the alkene adsorbing onto the surface of the metal catalyst, followed by the sequential transfer of two hydrogen atoms from the metal surface to the carbons of the double bond. libretexts.org

The stability of the alkene substrate plays a significant role in the thermodynamics of hydrogenation. More substituted alkenes are generally more stable and thus have a lower heat of hydrogenation. libretexts.org For substituted cyclohexenes, the catalyst can also influence isomerization of the double bond before hydrogenation, which can affect the final stereochemical outcome. libretexts.org

Catalytic Dehydrogenation: The reverse of hydrogenation, catalytic dehydrogenation, introduces unsaturation into the cyclohexane ring, often leading to the formation of an aromatic system. This process is key in applications such as hydrogen storage where cycloalkanes act as liquid organic hydrogen carriers (LOHCs). nih.gov Studies on the dehydrogenation of cyclohexane over nitrogen-doped carbon-supported metal catalysts (M/CN) have shown that metals like Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Iridium (Ir) are effective. nih.gov Pt/CN, in particular, has demonstrated high catalytic activity at relatively mild temperatures. nih.gov The efficiency of these catalysts can be influenced by the reaction temperature and the specific metal used. nih.gov

Organocatalytic Approaches to Cyclohexane-Carbaldehydes

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including functionalized cyclohexane-carbaldehydes. nih.govorganic-chemistry.org This approach utilizes small organic molecules as catalysts, offering a green and efficient alternative to traditional metal-based catalysts. frontiersin.org

A notable strategy involves the domino or cascade reaction, where multiple bond-forming events occur in a single pot. acs.org For example, a domino Michael/Aldol (B89426) reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, catalyzed by a chiral prolinol ether, can produce highly functionalized spirocyclohexane carbaldehydes with excellent stereoselectivity. acs.org Similarly, one-pot sequences involving Michael additions and subsequent cyclizations have been developed to construct fully substituted cyclohexanes with multiple stereocenters. nih.gov

The use of chiral amine catalysts, such as those derived from proline, is common in these transformations. frontiersin.orgnih.gov These catalysts can activate substrates like aliphatic aldehydes or α,β-unsaturated aldehydes through the formation of enamine or iminium ion intermediates, guiding the stereochemical outcome of the reaction. nih.gov For instance, L-proline has been used to catalyze the inverse-electron-demand Diels-Alder reaction between arylacetaldehydes and α,β,γ,δ-unsaturated aldehydes to afford trans-disubstituted cyclohexadiene carbaldehydes with high enantioselectivities. nih.gov

Enantioselective and Diastereoselective Synthetic Pathways

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. Enantioselective and diastereoselective methods aim to produce a single desired stereoisomer from a mixture of possibilities.

Chiral Auxiliary-Mediated Syntheses of Stereoisomers

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net This strategy has been widely applied in asymmetric synthesis. researchgate.net

The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a strong facial bias, leading to high stereoselectivity in subsequent reactions. researchgate.net Evans' oxazolidinone auxiliaries are a classic example and have been instrumental in various asymmetric reactions, including aldol additions and alkylations, for the synthesis of complex natural products. researchgate.netresearchgate.net The auxiliary is chosen based on its ability to be easily introduced, provide high stereocontrol, and be removed under mild conditions without causing racemization of the product. researchgate.net

Asymmetric Catalysis in Stereoselective Transformations

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. frontiersin.orgyoutube.com This field encompasses metal-based catalysts and organocatalysts.

Chiral iridium(I) complexes have been successfully employed in the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols via a hydrogen borrowing mechanism. nih.govcapes.gov.br In organocatalysis, as mentioned earlier, chiral amines and their derivatives are widely used. For example, modified proline catalysts and amino-squaramide catalysts have been shown to promote highly enantioselective and diastereoselective Michael additions and subsequent cyclizations to form complex cyclohexane derivatives. nih.govacs.org The development of these catalytic systems allows for the construction of multiple stereocenters in a single, one-pot operation with high levels of control. nih.gov

Control of Stereochemistry in Cyclohexane Derivatives during Synthesis

The stereochemical outcome of reactions involving cyclohexane rings is heavily influenced by the conformational preferences of the ring and its substituents. The chair conformation is the most stable arrangement for cyclohexane, as it minimizes both angle and torsional strain. weebly.comslideshare.net Substituents on a cyclohexane ring can occupy either axial or equatorial positions. weebly.com

Generally, larger substituents prefer the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions with other axial substituents. slideshare.net This preference can be quantified by "A-values," which represent the energy difference between the axial and equatorial conformations for a given substituent. masterorganicchemistry.com The stereochemistry of reactions, such as nucleophilic attack on a cyclohexanone (B45756), can be dictated by the direction of approach of the reagent, which is influenced by the steric environment created by the existing substituents. youtube.com For instance, reduction of a substituted cyclohexanone can lead to either an axial or an equatorial alcohol, depending on the reducing agent and the steric hindrance on either face of the carbonyl group. youtube.com Understanding and manipulating these conformational and steric factors are crucial for achieving the desired stereochemistry in the synthesis of cyclohexane derivatives. weebly.comyoutube.com

Reactivity Profiles and Mechanistic Investigations of 1 Methoxycyclohexane 1 Carbaldehyde

Reactions Involving the Carbaldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in oxidation-reduction chemistry. In 1-methoxycyclohexane-1-carbaldehyde, the aldehyde group's reactivity is modulated by the adjacent methoxy-substituted quaternary carbon.

Nucleophilic Additions and Condensation Reactions of the Aldehyde Group

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.inlibretexts.org This makes it a prime target for a wide array of nucleophiles. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. ncert.nic.inlibretexts.org

Nucleophilic addition reactions to this compound are expected to follow the general mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. pressbooks.publibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to Aldehydes

| Nucleophile | Reagent(s) | Product Type |

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reagents (R-MgX) | RMgX, then H₃O⁺ | Secondary Alcohol |

| Organolithium Reagents (R-Li) | RLi, then H₃O⁺ | Secondary Alcohol |

| Cyanide (CN⁻) | HCN, base catalyst | Cyanohydrin |

| Alcohols (R'OH) | R'OH, acid catalyst | Hemiacetal, Acetal (B89532) |

| Amines (R'NH₂) | R'NH₂ | Imine |

This table presents generalized reactions and does not represent specific experimental data for this compound.

Condensation Reactions:

A key class of reactions for aldehydes is the aldol (B89426) condensation, which involves the formation of a β-hydroxy aldehyde or ketone through the reaction of an enolate with a carbonyl compound, often followed by dehydration to an α,β-unsaturated carbonyl. wikipedia.orgyoutube.com However, this compound lacks α-hydrogens and therefore cannot form an enolate itself. It can, however, act as an electrophilic partner in a crossed aldol condensation with another enolizable aldehyde or ketone. researchgate.net In such a reaction, a base would deprotonate the enolizable carbonyl compound, and the resulting enolate would attack the carbaldehyde of this compound.

Oxidation and Reduction Chemistry of the Aldehyde Functionality

Oxidation:

Aldehydes are readily oxidized to carboxylic acids. A variety of oxidizing agents can accomplish this transformation. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the aerobic oxidation of various aldehydes, including aliphatic ones like cyclohexanecarbaldehyde, to the corresponding carboxylic acids in good to excellent yields. quora.com The oxidation of this compound would be expected to yield 1-methoxycyclohexane-1-carboxylic acid.

Table 2: Representative Oxidation of Cyclohexanecarbaldehyde

| Oxidant/Catalyst | Conditions | Product | Yield | Reference |

| NHC/O₂ | 2 mol% catalyst, 2 equiv. H₂O | Cyclohexanecarboxylic acid | 97% | quora.com |

This table is based on data for cyclohexanecarbaldehyde and serves as an illustrative example.

Reduction:

The aldehyde group can be reduced to a primary alcohol. Common reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Both reagents deliver a hydride ion to the carbonyl carbon. libretexts.orgyoutube.com LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.orgyoutube.com For the reduction of this compound to (1-methoxycyclohexyl)methanol (B3376230), the milder NaBH₄ is generally sufficient and offers greater chemoselectivity if other reducible functional groups were present. libretexts.orgyoutube.com Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pt, Pd, Ni) can also reduce aldehydes to alcohols. longdom.org

Table 3: Common Reducing Agents for Aldehydes

| Reagent | Solvent(s) | Typical Workup | Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | - | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous acid | Primary Alcohol |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Ethanol, Ethyl acetate | - | Primary Alcohol |

This table presents general information on aldehyde reduction.

Transformations at the Methoxy-Substituted Cyclohexane (B81311) Carbon

The tertiary carbon atom bonded to both the methoxy (B1213986) group and the formyl group is a site of potential reactivity, particularly involving the ether linkage.

Ether Cleavage and Rearrangement Studies

Ethers are generally unreactive but can be cleaved by strong acids, such as HBr and HI. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comwikipedia.org The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org For this compound, the ether is tertiary. Acidic cleavage would involve protonation of the ether oxygen, followed by loss of methanol to form a relatively stable tertiary carbocation. Subsequent attack by a nucleophile (e.g., Br⁻ or I⁻) would yield the corresponding tertiary halide. libretexts.orgmasterorganicchemistry.com

Favorskii Rearrangement: While not a direct reaction of the starting material, a related transformation, the Favorskii rearrangement, is noteworthy. This reaction involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, often with ring contraction in cyclic systems. nrochemistry.comadichemistry.com If this compound were to be converted to an α-halo ketone (e.g., through α-halogenation of the corresponding ketone), it could potentially undergo a Favorskii-type rearrangement.

Protonation Studies and Carbocation Stability in Methoxycyclohexenes (as Model Systems)

The stability of carbocations is a crucial factor in many organic reactions. In the context of this compound, the formation of a carbocation at the C1 position is relevant to potential Sₙ1-type reactions. Methoxycyclohexenes serve as excellent model systems to study the stability of such carbocations. Protonation of 1-methoxycyclohexene (B1584985) with an acid like HCl leads to the formation of a carbocation intermediate. The positive charge will preferentially form on the carbon atom adjacent to the methoxy group, as the oxygen atom can stabilize the positive charge through resonance by donating a lone pair of electrons. This delocalization of charge significantly stabilizes the carbocation.

Cyclohexane Ring Reactivity and Substituent Effects

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents (methoxy and formyl groups) will occupy either axial or equatorial positions, and the preferred conformation will be the one that minimizes steric interactions. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

The reactivity of the cyclohexane ring itself, such as in free-radical halogenation, would be influenced by the electron-withdrawing nature of the aldehyde and methoxy groups. These groups would deactivate the ring towards electrophilic attack but could influence the regioselectivity of radical reactions. The conformational locking or preference induced by the bulky substituents can also affect the stereochemical outcome of reactions occurring on the ring.

Influence of Ring Conformation on Reactivity Profiles

The reactivity of cyclohexane derivatives is intricately linked to the conformation of the six-membered ring. The chair conformation is the most stable arrangement for cyclohexane and its substituted analogues, as it minimizes both angle and torsional strain. proprep.comlibretexts.org Substituents on a cyclohexane ring can occupy either axial or equatorial positions. Due to steric hindrance, particularly 1,3-diaxial interactions, bulkier substituents generally prefer the more stable equatorial position. msu.edulibretexts.org This preference significantly influences the molecule's ground-state energy and, consequently, its reactivity.

Impact of Methoxy and Carbaldehyde Groups on Cyclohexane Ring Transformations

The methoxy and carbaldehyde groups at the same carbon atom in this compound exert profound electronic and steric effects on the reactivity of the cyclohexane ring. The methoxy group, being an electron-donating group, can influence the electron density of the ring and adjacent functional groups. The carbaldehyde group, on the other hand, is an electron-withdrawing group, which activates the carbonyl carbon for nucleophilic attack.

The interplay of these electronic effects can be complex. For instance, in related systems, the electronic nature of substituents has been found to be a predominant factor controlling the ease of certain cyclization reactions. rsc.org Steric effects, arising from the spatial arrangement of atoms, also play a crucial role. numberanalytics.com The close proximity of the methoxy and carbaldehyde groups can lead to steric hindrance, potentially influencing the approach of reagents and favoring certain reaction pathways over others. spcmc.ac.inresearchgate.net These steric effects can either accelerate or retard reaction rates depending on whether they stabilize or destabilize the transition state. spcmc.ac.in

Organometallic Reactivity and Related Transformations

Organolithium and organozinc reagents are powerful tools for the formation of carbon-carbon bonds in organic synthesis. sigmaaldrich.comeolss.net Organolithium reagents are highly reactive and are widely used for nucleophilic additions to carbonyl compounds. eolss.net The reaction of an organolithium reagent with the carbaldehyde group of this compound would be expected to proceed via nucleophilic addition to the carbonyl carbon, yielding a secondary alcohol after workup.

Organozinc reagents, while generally less reactive than their organolithium counterparts, offer the advantage of greater functional group tolerance. sigmaaldrich.com The use of highly reactive Rieke® Zinc allows for the direct formation of organozinc reagents from organic halides in the presence of sensitive functional groups like esters and nitriles. sigmaaldrich.com The addition of organozinc reagents to aldehydes can be highly enantioselective in the presence of chiral ligands. researchgate.net In reactions with aldehydes, allylic organozinc reagents can exhibit regioselectivity, with the outcome often dependent on the nature of the aldehyde (aromatic vs. aliphatic). semanticscholar.org

Table 1: Reactivity of Organometallic Reagents with Aldehydes

| Organometallic Reagent | Substrate | Key Features |

| Organolithium | Aldehydes/Ketones | High reactivity, nucleophilic addition to carbonyls. eolss.net |

| Organozinc | Aldehydes | Good functional group tolerance, can be used for enantioselective additions. sigmaaldrich.comresearchgate.net |

| Allylic Organozinc | Aromatic Aldehydes | Can exhibit high regioselectivity. semanticscholar.org |

| Allylic Organozinc | Aliphatic Aldehydes | May lead to mixtures of regio- and diastereoisomers. semanticscholar.org |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.orgresearchgate.net Reactions like the Suzuki, Negishi, and Stille couplings are cornerstones of this field. libretexts.org While direct cross-coupling of an aldehyde C-H bond is a challenging transformation, related substrates can participate in these reactions. For instance, the corresponding organohalide or triflate derived from the cyclohexyl system could be coupled with various partners.

The Negishi coupling, which utilizes organozinc reagents, is known for its broad scope and functional group compatibility. fiveable.me Palladium catalysts, often in conjunction with phosphine (B1218219) ligands, facilitate the coupling of organozinc compounds with organic halides. fiveable.me The development of specialized ligands has been crucial for expanding the scope and efficiency of these reactions, including the formation of C-N bonds in Buchwald-Hartwig aminations. libretexts.orgnih.gov

Hydroboration, the addition of a boron-hydrogen bond across a double bond, is a versatile reaction that allows for the anti-Markovnikov hydration of alkenes upon subsequent oxidation. ucla.eduyoutube.com The reaction proceeds via a syn-addition of the borane (B79455) to the alkene. youtube.com In the context of substituted cyclohexenes, the stereochemistry of the hydroboration is influenced by both steric and inductive effects of the substituents on the ring. acs.org

For example, the hydroboration of 3-methoxycyclohexene (B1595103) leads to a mixture of isomeric methoxycyclohexylboranes, with the major product resulting from the attack of borane from the less hindered face of the double bond. acs.org The resulting organoborane intermediates can undergo further transformations. For instance, some isomers can undergo elimination to form cyclohexene (B86901), while others can be oxidized to the corresponding alcohols. acs.org The hydroboration of cyclohexene itself, followed by oxidation, yields cyclohexanol, with no stereoisomers being formed as the product is achiral. socratic.org

Table 2: Products of Hydroboration of Substituted Cyclohexenes

| Substrate | Major Products after Hydroboration | Subsequent Transformations |

| 3-Chlorocyclohexene | trans-2-Chlorocyclohexylborane | Rapid elimination to cyclohexene in THF. acs.org |

| 3-Methoxycyclohexene | trans-2-Methoxycyclohexylborane | Slow ß-transfer to give cyclohexanol. acs.org |

| 4-Methoxycyclohexene | Mixture of cis/trans-3- and cis/trans-4-methoxycyclohexylboranes | Stable in THF solution. acs.org |

Advanced Mechanistic Studies and Theoretical Insights

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic and steric effects of substituents on reaction barriers and regioselectivity. researchgate.net For example, DFT studies on Heck reactions have been used to correlate the electronic properties of catalyst-ligand complexes with insertion barriers and to understand the origins of regioselectivity. researchgate.net These theoretical insights, when combined with experimental findings, provide a comprehensive picture of the factors governing the reactivity of complex molecules like this compound.

Computational Chemistry (e.g., Density Functional Theory) for Reaction Pathways and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in modern organic chemistry. For a molecule like this compound, DFT calculations would be invaluable for understanding its conformational preferences, reaction pathways, and the energetic landscapes of its transformations.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to model the molecule and predict the energies of various transition states and intermediates. libretexts.orgacs.org This allows for the elucidation of the most probable reaction mechanisms. For instance, in reactions involving the aldehyde functionality, such as nucleophilic additions or enolate formation, DFT can map out the entire reaction coordinate. ncert.nic.in

A key area of investigation for this compound would be the study of its conformational isomers and their influence on reactivity. The cyclohexane ring can exist in various conformations, and the presence of two substituents on the same carbon atom introduces specific steric and electronic interactions that can be modeled. tamu.edu

Illustrative Data Table: Hypothetical DFT Energy Profile for a Reaction Pathway

To illustrate the utility of DFT in mechanistic studies, the following table presents a hypothetical energy profile for a generic nucleophilic addition to the aldehyde group of this compound. The values are representative of what a computational study might reveal.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + Nucleophile) | Initial state | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack | +15.2 |

| Tetrahedral Intermediate | Product of nucleophilic attack | -5.8 |

| Transition State 2 (TS2) | Proton transfer | +8.5 |

| Product | Final addition product | -12.3 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a definitive technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. wikipedia.orgthieme-connect.detaylorandfrancis.com For this compound, deuterium (B1214612) (²H) and carbon-13 (¹³C) would be the most common isotopes employed.

One potential application of isotopic labeling would be in studying the enolization of the aldehyde. Although this aldehyde lacks an alpha-proton directly on the ring, reactions could be devised to probe other mechanistic aspects. For instance, if the aldehyde were to undergo a Cannizzaro-type reaction (disproportionation), labeling the formyl proton with deuterium (D) would allow for the tracking of the hydride transfer. ncert.nic.in

Example of a Hypothetical Isotopic Labeling Study:

Consider a base-catalyzed reaction where the formyl proton's fate is . By synthesizing this compound-d₁ (where the aldehyde proton is deuterium), one could follow the deuterium atom's position in the products using techniques like NMR spectroscopy or mass spectrometry. rsc.orgresearchgate.net This would confirm whether it is transferred as a hydride, as expected in certain redox reactions.

The use of deuterium labeling is also crucial for determining the stereochemical course of reactions, such as in palladium-catalyzed cyclizations where the syn or anti pathway of addition can be established. nih.govacs.orgacs.org

Spectroscopic Techniques (e.g., Advanced NMR Analysis) in Mechanism Confirmation and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of organic molecules. longdom.orgwordpress.comnih.gov For this compound and its reaction products, a suite of 1D and 2D NMR experiments would be employed to provide a complete picture of their structure and conformation.

¹H and ¹³C NMR: These fundamental experiments would confirm the presence of the key functional groups (aldehyde, methoxy) and the cyclohexane scaffold.

COSY (Correlation Spectroscopy): This 2D technique would reveal the connectivity between protons, helping to assign the signals of the cyclohexane ring protons. longdom.orgnih.govyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the unambiguous assignment of the carbon skeleton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity of the quaternary carbon to the methoxy group, the aldehyde, and the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the through-space proximity of atoms and, therefore, the stereochemistry and conformation of the molecule. nih.govwikipedia.orgyoutube.comyoutube.com For instance, NOE correlations could help establish the relative orientation of the methoxy and aldehyde groups with respect to the axial and equatorial protons of the cyclohexane ring.

Illustrative Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides hypothetical but realistic NMR chemical shift values for this compound, based on data for analogous substituted cyclohexanes.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=OH | ~9.5 (s) | ~200 |

| O-CH ₃ | ~3.3 (s) | ~50 |

| Cyclohexane CH₂ | 1.2 - 1.8 (m) | 20 - 40 |

| Quaternary C | - | ~80 |

Note: This table is for illustrative purposes. s = singlet, m = multiplet.

By applying these advanced NMR techniques, chemists can confirm the structure of reaction products, identify stereoisomers, and gain deep insights into the conformational dynamics that influence reactivity. auremn.org.brcsic.esresearchgate.netnih.gov

Derivatives, Analogues, and Advanced Structural Modifications in Chemical Research

Design and Synthesis of Conformationally Constrained Analogues of 1-Methoxycyclohexane-1-carbaldehyde

Conformationally constrained analogues are crucial in medicinal chemistry for improving selectivity, potency, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target. For this compound, this would involve introducing rigid structural elements to lock the cyclohexane (B81311) ring into a specific chair or boat conformation or to restrict the orientation of the methoxy (B1213986) and carbaldehyde groups.

Despite the importance of this strategy, a thorough search of scientific literature did not yield specific studies detailing the design or synthesis of conformationally constrained analogues derived from this compound google.com. Research in this area for similar scaffolds often involves incorporating bicyclic systems or introducing unsaturation or bulky groups to restrict rotational freedom.

Incorporation into Complex Molecular Architectures and Scaffolds

The aldehyde and methoxy-substituted quaternary carbon of this compound make it a potentially useful building block for constructing more complex molecular frameworks.

Propellanes are a class of polycyclic compounds characterized by three rings sharing a single carbon-carbon bond, resulting in a highly strained and structurally unique architecture. acs.orgscripps.edu Their synthesis is a significant challenge and often involves multi-step sequences. acs.orgorgsyn.org While aldehydes can be versatile starting materials in organic synthesis, the scientific literature does not currently describe a synthetic route to propellane derivatives that utilizes this compound as a starting material or key intermediate. Existing syntheses of the simplest propellane, [1.1.1]propellane, start from precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. acs.org

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. cem.combeilstein-journals.org Aldehyd-containing molecules are frequently employed as key precursors in the synthesis of various heterocyclic rings through multicomponent reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. cem.com These reactions leverage the electrophilicity of the aldehyde carbon to form new carbon-carbon and carbon-nitrogen bonds.

Theoretically, this compound could serve as the aldehyde component in such reactions to produce novel, highly substituted heterocyclic systems. However, specific examples or methodologies detailing its use as a precursor for advanced heterocyclic compounds are not prominently featured in the reviewed literature. Research often highlights the use of other aldehydes, such as substituted benzaldehydes or haloindole carboxaldehydes, in these roles. google.comnih.gov

Strategic Use in Fragment-Based Design and Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.govrsc.org This approach uses small, low-complexity molecules ("fragments") to explore the chemical space of a biological target. nih.gov A molecule like this compound, with a molecular weight of 142.20 g/mol nih.gov, fits the general criteria for a fragment. Its three-dimensional shape, conferred by the sp³-hybridized cyclohexane ring, is a desirable characteristic for modern fragment libraries, which seek to move beyond flat, aromatic compounds. vu.nl

Despite these favorable characteristics, there is no specific mention in the searched literature of this compound being included in a fragment library or used in an FBDD screening campaign to develop chemical probes or drug leads. The development of fragment hits typically requires tractable synthetic vectors for elaboration, a role the aldehyde group could potentially fill. astx.com

Development of Novel Reagents and Intermediates from its Core Structure

A core chemical structure can often be converted into a novel reagent or a key intermediate for the synthesis of high-value molecules, such as pharmaceuticals. For instance, other methoxy-carbaldehyde compounds have been patented as crucial intermediates in the synthesis of complex drugs. google.com The reactivity of the aldehyde group in this compound allows for its conversion into numerous other functionalities (e.g., alcohols, carboxylic acids, imines, alkenes), making it a versatile synthetic intermediate.

However, research detailing the development of this compound into a specific, novel reagent or a pivotal intermediate for a named synthetic target is not available in the reviewed sources. Its utility appears to be primarily as a commercially available building block awaiting further exploration in synthetic applications. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₄O₂ | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| CAS Number | 761411-22-7 | nih.gov |

| InChIKey | OILCHBAQTQAYTJ-UHFFFAOYSA-N | nih.gov |

| SMILES | COC1(CCCCC1)C=O | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane |

| This compound |

| 7-methoxy-naphthalene-1-carbaldehyde |

| Agomelatine |

| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid |

| Haloindole carboxaldehyde |

Emerging Research Frontiers and Challenges in 1 Methoxycyclohexane 1 Carbaldehyde Chemistry

Sustainability and Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of any chemical compound, including 1-Methoxycyclohexane-1-carbaldehyde, is a paramount goal in modern chemistry. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For a molecule like this compound, sustainable approaches would likely involve the use of catalytic methods over stoichiometric ones, the selection of environmentally benign solvents, and the pursuit of high atom economy.

Hypothetically, green synthetic routes could involve the catalytic oxidation of the corresponding alcohol, 1-methoxycyclohexanemethanol, using molecular oxygen or hydrogen peroxide as green oxidants. However, no specific research detailing such a sustainable synthesis for this particular aldehyde has been reported. General advancements in green chemistry for aldehyde synthesis, such as photocatalytic methods, could be applicable but have not been documented for this compound. acs.org

Chemo-, Regio-, and Stereoselectivity Challenges in Complex Transformations

The structure of this compound, featuring a quaternary carbon bearing both a methoxy (B1213986) and a formyl group, presents inherent stereochemical challenges. Any nucleophilic addition to the aldehyde's carbonyl group would generate a new stereocenter. Controlling the stereoselectivity of such a reaction to favor one enantiomer or diastereomer over another would be a significant challenge.

Furthermore, the presence of the methoxy group at the α-position can influence the reactivity of the aldehyde. It can act as a directing group or exert electronic effects that modulate the reactivity of the carbonyl. For instance, in reactions involving the enolate form of the aldehyde, the methoxy group could influence the geometry of the enolate and thus the stereochemical outcome of subsequent reactions. The lack of an α-hydrogen, however, prevents classical aldol-type reactions at that position. msu.edu

Potential for New Reaction Discovery and Method Development

The unique substitution pattern of this compound could be exploited for the discovery of new reactions. The absence of an enolizable proton at the α-position means it could be a suitable substrate for reactions that require non-enolizable aldehydes, such as the Cannizzaro reaction. byjus.com In this reaction, two molecules of the aldehyde would disproportionate in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.

Additionally, the aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can undergo Wittig-type reactions to form alkenes, be converted to imines and enamines, or participate in various coupling reactions. The development of novel catalytic systems to effect these transformations with high efficiency and selectivity for this specific substrate remains an open area for research.

Unexplored Reactivity Modes and Future Synthetic Opportunities

The future synthetic opportunities for this compound lie in its potential use as a building block in the synthesis of more complex molecules. The combination of a protected hydroxyl group (as a methoxy ether) and an aldehyde on a cyclohexane (B81311) scaffold could be valuable in the construction of natural products or pharmaceutically active compounds.

For example, the aldehyde could serve as a key electrophile in carbon-carbon bond-forming reactions, followed by further modification of the cyclohexane ring or the methoxy group. The development of stereoselective methods to introduce substituents onto the cyclohexane ring, guided by the existing functional groups, could lead to the synthesis of a diverse range of complex target molecules. However, without specific published applications, these opportunities remain speculative.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Methoxycyclohexane-1-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves the acid-catalyzed dehydration of substituted cyclohexanol derivatives. For example, methylcyclohexanol derivatives can undergo dehydration using sulfuric acid or phosphoric acid, followed by oxidation to introduce the aldehyde group . Reaction temperature (e.g., 80–100°C) and catalyst choice significantly impact product distribution. For instance, Zaitsev’s rule may predict major products, but steric effects from the methoxy group can lead to deviations . Gas chromatography (GC) is critical for analyzing product ratios .

Q. How is this compound characterized using spectroscopic and computational methods?

- Methodology :

- NMR : H NMR can confirm the aldehyde proton (~9-10 ppm) and methoxy group (~3.3 ppm). Cyclohexane ring protons appear as multiplet signals (1.5–2.5 ppm) .

- Mass Spectrometry : Predicted adducts (e.g., [M+H] at m/z 157.12) and collision cross-section (CCS) data (e.g., 135.7 Ų for [M+H]) aid in structural validation .

- Computational Modeling : Density Functional Theory (DFT) can optimize geometry and predict spectroscopic properties, which are cross-validated with experimental data .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability is assessed via accelerated degradation studies. For aldehydes, exposure to light, oxygen, or moisture may lead to oxidation or polymerization. Storage in inert atmospheres (argon) at –20°C in amber vials is recommended. Periodic GC or HPLC analysis monitors purity over time .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence reaction pathways in this compound?

- Methodology : Competitive experiments (e.g., nucleophilic additions or reductions) are analyzed using kinetic studies. For example, the methoxy group’s electron-donating effect may stabilize transition states in aldol condensations, while steric hindrance at the cyclohexane ring affects regioselectivity. Isotopic labeling (e.g., O in the aldehyde) can track mechanistic pathways .

Q. What computational strategies are used to predict the reactivity and binding interactions of this compound in drug discovery?

- Methodology :

- Molecular Docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., enzymes). The aldehyde group’s electrophilicity may form Schiff bases with lysine residues .

- MD Simulations : Molecular dynamics (GROMACS) assess conformational stability in aqueous or lipid environments. The methoxy group’s hydrophobicity influences membrane permeability .

- QSAR Models : Quantitative Structure-Activity Relationships link structural descriptors (e.g., LogP, polar surface area) to biological activity .

Q. How can contradictions in reported reaction outcomes for this compound be resolved?

- Methodology : Systematic reproducibility studies are conducted by varying catalysts, solvents, and temperatures. For example, conflicting product ratios in dehydration reactions may arise from competing E1 vs. E2 mechanisms. Kinetic isotope effects (KIEs) and Hammett plots clarify dominant pathways . Cross-validation with high-resolution crystallography (e.g., SHELX-refined structures) ensures accurate product identification .

Q. What role does this compound play as a synthetic intermediate in multicomponent reactions?

- Methodology : The aldehyde group participates in Ugi or Passerini reactions, forming peptidomimetics or heterocycles. For example, reacting with amines and isocyanides yields α-acyloxy amides. Reaction progress is monitored via FT-IR (disappearance of aldehyde C=O stretch at ~1720 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.